1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
Overview
Description
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound that features a benzofuran, benzoxazole, and thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzoxazole intermediates, followed by their coupling through a thiourea linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, ensuring cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups could be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiourea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-benzofuran-2-yl)-2,2-dibromoethanone
- 2-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate
Uniqueness
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is unique due to its combination of benzofuran, benzoxazole, and thiourea moieties. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrN3O3S/c24-16-7-3-2-6-15(16)22-26-17-12-14(9-10-19(17)30-22)25-23(31)27-21(28)20-11-13-5-1-4-8-18(13)29-20/h1-12H,(H2,25,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBMEWAOLZKHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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